molecular formula C14H25NO3Si B1521640 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine CAS No. 1171919-74-6

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine

Cat. No.: B1521640
CAS No.: 1171919-74-6
M. Wt: 283.44 g/mol
InChI Key: ZYKBLGKKUDQICY-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is a useful research compound. Its molecular formula is C14H25NO3Si and its molecular weight is 283.44 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Ribonucleoside Dimers

Peterson et al. (1999) explored the synthesis of amide-linked ribonucleoside dimers derived from 5'-amino-5'-deoxy- and 3'-(carboxymethyl)-3'-deoxynucleoside precursors. They utilized tert-butyldimethylsilyl (TBDMS) protected derivatives in the synthesis process, demonstrating the compound's role in nucleoside modification and dimerization, contributing to nucleic acid chemistry research (Peterson, Nilsson, Sarker, Doboszewski, Zhang, Robins, 1999).

Nucleotide Analog Synthesis

Yoshimura et al. (1988) discussed the synthesis of 6, 3'-methanocytidine and 6, 3'-methanouridine, along with their 2'-deoxyribonucleosides. The research showcased the use of TBDMS in the generation of nucleotide analogs, highlighting its role in creating building blocks for therapeutic agents and research tools (Yoshimura, Sano, Matsuda, Ueda, 1988).

Hydroxyl Group Protection

Corey and Venkateswarlu (1972) described the development of chemical agents for protecting hydroxyl groups, including the use of dimethyl-tert-butylsilyl groups. This work underlines the importance of TBDMS in synthetic organic chemistry, particularly in protecting functional groups during complex synthesis pathways (Corey, Venkateswarlu, 1972).

Metal Coordination Complexes

Molybdenum(VI) complexes with tris(3,5-di-tert-butylcatecholato) ligands were studied by Randolph et al. (2013), indicating the versatility of tert-butyl and dimethylsilyl-substituted compounds in forming coordination complexes with metals. These complexes have implications in catalysis and materials science, demonstrating the compound's utility beyond organic synthesis (Randolph, Seewald, Rickert, Brown, 2013).

Properties

IUPAC Name

tert-butyl-[(5,6-dimethoxypyridin-3-yl)methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-12(16-4)13(17-5)15-9-11/h8-9H,10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKBLGKKUDQICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=C(N=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674042
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-74-6
Record name 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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